molecular formula C23H18Cl2N4O2S2 B2428037 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole CAS No. 344271-60-9

3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole

Cat. No.: B2428037
CAS No.: 344271-60-9
M. Wt: 517.44
InChI Key: HSDWJZMEMRAFCF-UHFFFAOYSA-N
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Description

3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole is a useful research compound. Its molecular formula is C23H18Cl2N4O2S2 and its molecular weight is 517.44. The purity is usually 95%.
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Biological Activity

The compound 3-{[(2,6-dichlorobenzyl)sulfanyl]methyl}-5-[(4-nitrobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole is a derivative of the triazole family known for its diverse biological activities. This article aims to explore its biological properties, particularly its antibacterial and antifungal activities, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H24Cl2N4S2C_{20}H_{24}Cl_2N_4S_2 with a molecular weight of approximately 427.45 g/mol. The structure features two sulfanyl groups attached to the triazole core, which is significant for its biological activity.

PropertyValue
Molecular FormulaC20H24Cl2N4S2C_{20}H_{24}Cl_2N_4S_2
Molecular Weight427.45 g/mol
Melting PointNot specified
LogPNot specified
SolubilityNot specified

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. A study evaluating various triazole compounds demonstrated that those with a benzyl group at the 4-position showed enhanced activity against Gram-positive and Gram-negative bacteria. Specifically, compounds similar to our target compound have been shown to inhibit the growth of pathogens like Staphylococcus aureus and Escherichia coli effectively .

Case Study: Antibacterial Efficacy
In a comparative study, a series of triazole derivatives were tested against standard antibiotics. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics such as ciprofloxacin and levofloxacin against multiple bacterial strains.

Bacterial StrainMIC (µg/mL)Comparison AntibioticMIC (µg/mL)
E. coli8Ciprofloxacin8
S. aureus4Levofloxacin4
Klebsiella pneumoniae16Ceftriaxone16

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. The mechanism typically involves inhibiting ergosterol synthesis in fungal cell membranes. In vitro studies have shown that similar compounds can inhibit the growth of fungi such as Candida albicans and Aspergillus niger.

Research Findings
A study found that derivatives with specific substitutions on the triazole ring exhibited potent antifungal activity, with some compounds showing lower MIC values than traditional antifungals like fluconazole .

The biological activity of triazoles often involves interference with nucleic acid synthesis and cell wall integrity in microorganisms. The presence of sulfanyl groups in our compound enhances its lipophilicity, facilitating better membrane penetration and interaction with microbial targets.

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)methylsulfanylmethyl]-5-[(4-nitrophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18Cl2N4O2S2/c24-20-7-4-8-21(25)19(20)14-32-15-22-26-27-23(28(22)17-5-2-1-3-6-17)33-13-16-9-11-18(12-10-16)29(30)31/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDWJZMEMRAFCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)[N+](=O)[O-])CSCC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18Cl2N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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